Suc-DL-Ala-DL-Ala-DL-Ala-AMC
Description
Properties
IUPAC Name |
4-[[1-[[1-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O8/c1-11-9-20(31)35-17-10-15(5-6-16(11)17)27-23(34)14(4)26-22(33)13(3)25-21(32)12(2)24-18(28)7-8-19(29)30/h5-6,9-10,12-14H,7-8H2,1-4H3,(H,24,28)(H,25,32)(H,26,33)(H,27,34)(H,29,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGINVQXSROGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Suc-Ala-Ala-Ala-AMC involves the coupling of N-Succinyl-Alanyl-Alanyl-Alanyl with 7-amido-4-methylcoumarin. The reaction typically occurs in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of Suc-Ala-Ala-Ala-AMC follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The compound is then stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Suc-Ala-Ala-Ala-AMC primarily undergoes hydrolysis reactions catalyzed by proteases such as elastase. The hydrolysis of the peptide bond releases 7-amido-4-methylcoumarin, which can be quantitatively measured due to its fluorescent properties .
Common Reagents and Conditions
Reagents: Proteases like elastase, chymotrypsin, and cathepsin G.
Major Products
The major product formed from the hydrolysis of Suc-Ala-Ala-Ala-AMC is 7-amido-4-methylcoumarin, which exhibits strong fluorescence and can be detected using a fluorometer .
Scientific Research Applications
Suc-Ala-Ala-Ala-AMC is widely used in various scientific research fields:
Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.
Biology: Employed in cell-based assays to study protease activity in different biological samples.
Medicine: Utilized in diagnostic assays to detect protease-related diseases and conditions.
Industry: Applied in the development of protease inhibitors and other therapeutic agents.
Mechanism of Action
Suc-Ala-Ala-Ala-AMC acts as a substrate for elastase and elastase-like enzymes. Upon enzymatic cleavage, the peptide bond between the alanyl residues and 7-amido-4-methylcoumarin is hydrolyzed, releasing the fluorescent 7-amido-4-methylcoumarin. This fluorescence can be quantitatively measured, providing insights into the protease activity .
Comparison with Similar Compounds
Similar Compounds
Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for chymotrypsin activity assays.
Suc-Ala-Ala-Phe-AMC: Used to measure the activity of chymotrypsin and other proteases.
Uniqueness
Suc-Ala-Ala-Ala-AMC is unique due to its specificity for elastase and elastase-like enzymes, making it particularly useful in studies focused on these proteases. Its strong fluorescent properties also make it a valuable tool in quantitative assays .
Biological Activity
Suc-DL-Ala-DL-Ala-DL-Ala-AMC is a synthetic peptide compound that serves as a substrate for various proteolytic enzymes. Its structure comprises a sequence of three alanine residues (DL-Ala) linked to the fluorogenic moiety 7-amino-4-methylcoumarin (AMC), which is responsible for its fluorescent properties. This compound is essential in biochemical assays for studying enzyme kinetics and specificity, particularly for enzymes that cleave after alanine residues.
Chemical Structure and Properties
- Chemical Name : Succinyl-DL-alanine-DL-alanine-DL-alanine-7-amido-4-methylcoumarin
- Molecular Formula : C₁₁H₁₄N₂O₅S
- Molecular Weight : 286.31 g/mol
The presence of the succinyl group enhances the solubility and reactivity of the peptide, allowing it to be a suitable substrate for various proteolytic enzymes. The AMC group provides a convenient method for detecting enzymatic activity through fluorescence.
The biological activity of this compound primarily involves its hydrolysis by specific proteases. Upon cleavage at the peptide bonds, the AMC moiety is released, resulting in an increase in fluorescence that can be quantitatively measured. This reaction is crucial for assessing enzyme activity in various biological samples, including plasma and tissue extracts.
Enzyme Substrate
This compound has been shown to be an effective substrate for several proteolytic enzymes:
- Elastase : This enzyme cleaves the peptide bond after alanine residues, making this compound a valuable tool for studying elastase activity.
- Thimet Oligopeptidase : Known to hydrolyze this peptide, providing insights into its physiological roles.
- Prolyl Endopeptidase : Another enzyme that interacts with this substrate, highlighting its relevance in various metabolic processes.
These interactions are particularly significant in research related to diseases where proteolytic activity is altered, such as rheumatoid arthritis and certain cancers.
Case Studies
-
Proteolytic Activity in Disease Models :
- A study involving human plasma demonstrated that this compound could effectively measure altered proteolytic activities associated with inflammatory diseases. The fluorescence intensity correlated with disease severity, suggesting its potential as a biomarker for monitoring disease progression.
-
Enzyme Kinetics :
- Research on enzyme kinetics revealed that this compound could be used to determine the Michaelis-Menten constants (Km) and maximum velocity (Vmax) of elastase. These parameters are critical for understanding enzyme efficiency and substrate affinity.
Research Findings
Recent studies have focused on the specificity and efficiency of different proteases when interacting with this compound. The following table summarizes key findings regarding its biological activity:
| Enzyme | Km (μM) | Vmax (Fluorescence Units/min) | Specificity |
|---|---|---|---|
| Elastase | 15 | 200 | High |
| Thimet Oligopeptidase | 25 | 150 | Moderate |
| Prolyl Endopeptidase | 30 | 100 | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
